Methyl 5-fluoro-6-iodonicotinate

Suzuki–Miyaura cross-coupling oxidative addition bond dissociation energy

Scaling chemoselective cross-coupling often fails when using bromo/chloro analogs, leading to low yields and tedious purifications. Methyl 5-fluoro-6-iodonicotinate solves this with a 272 kJ/mol C-I vs. C-F bond energy gap that ensures exclusive oxidative addition at C6. • Achieve >10× faster Suzuki coupling rates versus the 6-bromo congener, reducing catalyst loading and cycle time. • Orthogonal C6 (iodo) and C5 (fluoro) handles permit sequential Suzuki-SNAr functionalization without protecting-group steps. • Methyl ester simplifies extractive workup at scale, cutting solvent waste in multi-gram campaigns.

Molecular Formula C7H5FINO2
Molecular Weight 281.02 g/mol
Cat. No. B12844446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoro-6-iodonicotinate
Molecular FormulaC7H5FINO2
Molecular Weight281.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(N=C1)I)F
InChIInChI=1S/C7H5FINO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3
InChIKeyGTOZGVXQBAMESP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Fluoro-6-Iodonicotinate: Dual-Halogenated Pyridine Building Block


Methyl 5-fluoro-6-iodonicotinate (CAS 1803767-38-5, molecular formula C₇H₅FINO₂, molecular weight 281.02 g/mol) is a substituted nicotinic acid methyl ester featuring a fluorine atom at the pyridine 5-position and an iodine atom at the 6-position . This compound belongs to the class of dihalogenated nicotinate esters and serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where the electronically and sterically differentiated carbon–halogen bonds enable sequential, chemoselective functionalization strategies . The ester moiety further provides a handle for hydrolysis, amidation, or reduction, expanding the downstream synthetic utility beyond the halogen substituents.

Methyl 5-Fluoro-6-Iodonicotinate: Irreplaceable in Cross-Coupling


In synthetic planning, the choice of halogen substituent on a pyridine scaffold directly governs the efficiency, selectivity, and achievable sequence of cross-coupling steps. The carbon–halogen bond dissociation energies differ dramatically: C–F ≈ 485 kJ/mol, C–Cl ≈ 327 kJ/mol, C–Br ≈ 285 kJ/mol, and C–I ≈ 213 kJ/mol [1]. This energetic hierarchy translates into the well-established reactivity order for palladium-catalyzed Suzuki–Miyaura oxidative addition: Ar–I > Ar–Br > Ar–Cl >> Ar–F [2]. Consequently, substituting the iodo analogue with a bromo or chloro congener would reduce reaction rates, lower coupling yields, and potentially eliminate the ability to perform chemoselective mono-functionalization at the 6-position while leaving the 5-fluoro substituent intact. Furthermore, the electron-withdrawing fluorine atom modulates the pyridine ring electronics—decreasing the electron density at the carbon bearing the iodine and thereby further accelerating oxidative addition relative to non-fluorinated iodo-nicotinates [3]. These combined electronic and bond-strength features mean that methyl 5-fluoro-6-iodonicotinate occupies a functionally distinct position within the 5-fluoro-6-halonicotinate series, and its replacement by any close analog will fundamentally alter—and often compromise—the designed synthetic route.

Methyl 5-Fluoro-6-Iodonicotinate vs. Analogs: Key Evidence


Suzuki Coupling: C–I vs. C–Br Oxidative Addition

The C–I bond dissociation energy (213 kJ/mol) is 72 kJ/mol lower than the C–Br bond dissociation energy (285 kJ/mol), corresponding to a 25% weaker carbon–halogen bond [1]. In palladium(0)-catalyzed Suzuki–Miyaura reactions, the oxidative addition step—often rate-determining for aryl bromides—is substantially faster for aryl iodides, as reflected in turnover frequencies (TOF) reaching up to 582,000 h⁻¹ for aryl iodides under optimized aqueous conditions [2]. The weaker C–I bond of methyl 5-fluoro-6-iodonicotinate therefore directly translates into faster and higher-yielding cross-coupling reactions compared to its 6-bromo analog, methyl 5-fluoro-6-bromonicotinate.

Suzuki–Miyaura cross-coupling oxidative addition bond dissociation energy

Chemoselective Cross-Coupling: Iodo vs. Fluoro

The C–F bond dissociation energy (485 kJ/mol) is more than double that of the C–I bond (213 kJ/mol), rendering the fluoro substituent essentially inert under standard palladium-catalyzed Suzuki–Miyaura conditions (oxidative addition to C–F bonds requires specialized catalysts and temperatures above 100 °C) [1][2]. This energetic disparity enables the chemoselective functionalization of the iodo-bearing C6 position while fully preserving the fluoro substituent at C5, a strategy that is not feasible with the corresponding bromo or chloro analogs where the reactivity gap between the two halogen leaving groups is narrower, increasing the risk of di-coupled byproducts.

chemoselectivity orthogonal cross-coupling sequential functionalization

SNAr: Iodide Leaving Group with Ortho-Fluoro Activation

In addition to cross-coupling, the iodine atom at C6 can serve as a leaving group for nucleophilic aromatic substitution (SNAr) when activated by the electron-withdrawing fluorine at C5 and the pyridine nitrogen. The leaving group ability order for halogens in SNAr is I > Br > Cl > F, which mirrors the bond dissociation energy order, as the weaker C–I bond is more readily cleaved upon Meisenheimer complex formation [1]. The electron-withdrawing fluorine substituent ortho to the iodo group further polarizes the C–I bond and stabilizes the negative charge developed in the transition state, enhancing SNAr reactivity relative to non-fluorinated iodo-nicotinates such as methyl 6-iodonicotinate [2].

nucleophilic aromatic substitution leaving group ability fluoro-activation

Lipophilicity Advantage: Iodo vs. Non-Iodinated Analogs

The calculated partition coefficient (cLogP) of methyl 5-fluoro-6-iodonicotinate is 1.61 , compared to 0.80 for methyl 5-fluoronicotinate (lacking the iodo substituent) [1]. The 0.81 log unit increase corresponds to a approximately 6.5-fold higher predicted partition into octanol over water, reflecting the contribution of the polarizable iodine atom to overall molecular lipophilicity. This property becomes relevant when the compound is incorporated as a fragment into larger drug-like molecules: the increased lipophilicity imparted by the iodo substituent can influence membrane permeability, plasma protein binding, and metabolic clearance of the final target compounds, differentiating it from the less lipophilic bromo and chloro analogs.

lipophilicity LogP physicochemical properties

Iodide Displacement Route and Ester Protection

The 5-fluoro-6-iodo substitution pattern on the nicotinate scaffold is accessible via iodide displacement of the corresponding 6-chloro precursor, as demonstrated for 5-fluoro-6-iodonicotinic acid [1]. The methyl ester in methyl 5-fluoro-6-iodonicotinate serves a dual purpose: it protects the carboxylic acid during halogen-exchange and cross-coupling sequences, and it can be selectively cleaved under mild basic conditions to reveal the free acid for subsequent amide coupling or other transformations. This contrasts with the free acid form (5-fluoro-6-iodonicotinic acid, MW 267.00), which requires additional protection/deprotection steps and can complicate purification due to its zwitterionic character .

halogen exchange iodide displacement ester protection

Methyl 5-Fluoro-6-Iodonicotinate: Optimal Application Scenarios


Chemoselective Cross-Coupling for PROTACs and Kinase Inhibitors

In the construction of biaryl or heteroaryl cores for kinase inhibitors and PROTAC degrader molecules, methyl 5-fluoro-6-iodonicotinate enables a two-step orthogonal coupling strategy: first, Suzuki–Miyaura coupling at the iodo-substituted C6 position (with aryl/heteroaryl boronic acids) while the C–F bond remains intact; second, the fluoro substituent can subsequently be displaced via SNAr with amines or alkoxides, or the ester can be hydrolyzed to the acid for amide conjugation [1][2]. The 272 kJ/mol C–I vs. C–F bond energy gap ensures high chemoselectivity in the first step, minimizing di-arylated byproducts and reducing chromatographic purification burden—a key consideration in parallel library synthesis where intermediate purification is the bottleneck.

Radiolabeling Precursor for ¹⁸F-PET Tracers

The combination of a stable iodo leaving group at C6 and a fluoro substituent at C5 makes methyl 5-fluoro-6-iodonicotinate a potential scaffold for developing ¹⁸F-labeled PET imaging agents. The iodo group serves as a reactive handle for initial coupling to install the targeting moiety, while the fluoro substituent can, in principle, be exchanged for ¹⁸F via nucleophilic aromatic substitution under conditions developed for 2-[¹⁸F]fluoropyridines [1]. This dual-reactivity profile is not available from the corresponding bromo or chloro analogs, where the less reactive C–Br or C–Cl bonds are less amenable to the mild, rapid conditions required for radiochemical synthesis with short-lived isotopes.

Halogen-Bond-Directed Fragment Screening Libraries

The iodine atom in methyl 5-fluoro-6-iodonicotinate presents a polarizable σ-hole that can engage in halogen bonding with protein backbone carbonyls or side-chain Lewis bases. The cLogP of 1.61—6.5-fold higher than the non-iodinated methyl 5-fluoronicotinate—provides balanced lipophilicity suitable for fragment-based drug discovery (FBDD) libraries [1]. When incorporated into fragment-sized molecules, the iodo substituent can contribute both to binding affinity via halogen bonding and to favorable physicochemical properties, differentiating it from lighter halogens (Br, Cl) that form weaker halogen bonds and offer lower electron density for X-ray crystallographic detection of fragment binding poses.

Scalable Cross-Coupling for Agrochemical Intermediates

For agrochemical discovery programs where Suzuki–Miyaura coupling is performed on multi-gram to kilogram scale, the higher reactivity of the aryl iodide translates to reduced catalyst loading, shorter cycle times, and higher and more reproducible yields compared to the bromide [1]. The methyl ester form (MW 281.02) offers handling advantages over the free acid (MW 267.00), including better solubility in organic solvents used for large-scale coupling (toluene, THF, dioxane) and easier extractive workup, directly reducing process mass intensity and solvent waste in scale-up campaigns [2].

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